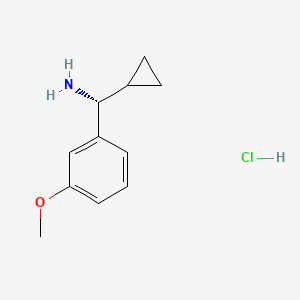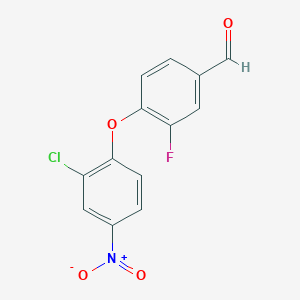![molecular formula C10H11ClOS B1455406 1-[(4-Chlorophenyl)sulfanyl]butan-2-one CAS No. 51828-54-7](/img/structure/B1455406.png)
1-[(4-Chlorophenyl)sulfanyl]butan-2-one
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 1-[(4-Chlorophenyl)sulfanyl]butan-2-one is1S/C10H11ClOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-[(4-Chlorophenyl)sulfanyl]butan-2-one is a powder at room temperature . It has a melting point of 53-55°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is involved in chemiluminescence studies where sulfanyl-substituted bicyclic dioxetanes were synthesized and studied for their thermal stability and light-emitting properties upon base-induced decomposition. These compounds showed potential for applications in light-emitting materials (Watanabe et al., 2010).
- Reaction with electrophilic intermediates was explored through the formation of 1-methyl-2-thietaniumcarboxylic acid, a reactive intermediate, demonstrating the compound's potential in understanding mutagenic mechanisms (Jolivette et al., 1998).
- A three-component condensation reaction involving propan-2-one, formaldehyde, and propane-2-thiol highlighted the compound's role in synthesizing various sulfur-substituted ketones, revealing its utility in creating complex organic molecules (Baeva et al., 2020).
- Research on sigma-2 ligands for anticancer activity involved analogs of the compound, showing its potential in the development of new therapeutic agents targeting sigma receptors in cancer cells (Asong et al., 2019).
Catalysis and Synthesis Enhancement
- The use of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions was explored, demonstrating the compound's applicability in facilitating environmentally friendly chemical reactions (Goli-Jolodar et al., 2016).
Structural and Analytical Studies
- Crystallographic analysis of related compounds provided insights into the structural characteristics of fungicides, aiding in the design of new agricultural chemicals with improved efficacy and safety profiles (Kang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZSLWMAUVOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712390 | |
| Record name | 1-[(4-Chlorophenyl)sulfanyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfanyl]butan-2-one | |
CAS RN |
51828-54-7 | |
| Record name | 1-[(4-Chlorophenyl)sulfanyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)


